N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential in Carcinogenicity Studies
This compound's relevance is highlighted in studies exploring the carcinogenicity of similar molecules. For instance, Ashby et al. (1978) synthesized and evaluated thiophene analogs of known carcinogens, such as benzidine and 4-aminobiphenyl, to understand the structural activity and potential carcinogenicity of related compounds. They assessed the activity profiles of these compounds, including N-(5-phenylthiophen-2-yl)acetamide, in vitro, providing insights into their chemical behavior and potential biological risks, although their in vivo carcinogenic potential remains uncertain (Ashby et al., 1978).
Role in Analyzing Drug Biotoxicity
Kennedy (2001) conducted a comprehensive review of the biological effects of compounds such as acetamide and formamide, along with their derivatives. This review was pivotal in understanding the biological responses and the consequences of exposure to these compounds in humans, pointing towards the necessity of evaluating similar compounds for potential biotoxicity and environmental impact (Kennedy, 2001).
Insight into Advanced Oxidation Processes
Qutob et al. (2022) provided an extensive review of the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the biotoxicity of by-products. Their findings underscore the importance of understanding the degradation pathways and biological effects of compounds like N-(4-butoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, especially in the context of environmental sustainability and pollution control (Qutob et al., 2022).
Exploring Antidepressant Effects
Recent research has delved into the antidepressant effects of certain compounds. For instance, Chun Yang et al. (2012) highlighted the potential of AMPA receptor agonists in depression treatment, acknowledging the need for further research into compounds that can modulate neurological pathways, potentially including this compound (Chun Yang et al., 2012).
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-3-8-20-11-6-4-10(5-7-11)16-13(18)9-12-14(19)17-15(21)22-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORGTFRIXXRZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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